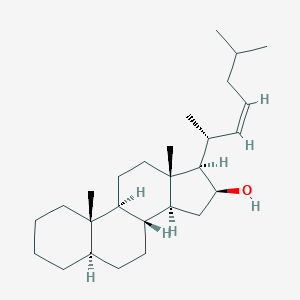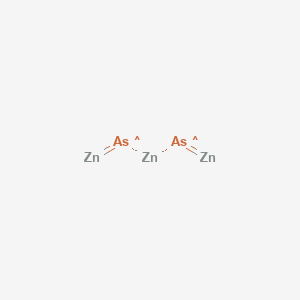
Arseniuro de zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc Arsenide is a binary compound of zinc and arsenic, forming gray tetragonal crystals . It is an inorganic semiconductor with a band gap of 1.0 eV .
Synthesis Analysis
Zinc Arsenide can be prepared by the reaction of zinc with arsenic . The reaction is as follows: 3 Zn + 2 As → Zn3As2 . Another method involves the hydrolysis of zinc arsenide .Molecular Structure Analysis
Zn3As2 has a room-temperature tetragonal form that converts to a different tetragonal phase at 190°C and to a third phase at 651°C . In the room-temperature form, the zinc atoms are tetrahedrally coordinated and the arsenic atoms are surrounded by six zinc atoms at the vertices of a distorted cube .Chemical Reactions Analysis
Zinc Arsenide reacts with acids to produce arsine gas . It is toxic like all arsenic compounds .Physical And Chemical Properties Analysis
Zinc Arsenide has a molar mass of 345.984 g/mol . It appears as silver-grey and has a density of 5.53 g/cm3 . It is insoluble in water and has a melting point of 1015°C .Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones del arseniuro de zinc
El this compound (Zn₃As₂) es un sólido cristalino que tiene varias aplicaciones de investigación científica debido a sus propiedades únicas. A continuación, se presenta un análisis detallado de sus aplicaciones en diversos campos.
Aplicaciones de semiconductores
El this compound: se utiliza como material semiconductor debido a sus propiedades eléctricas. Se utiliza a menudo en la fabricación de dispositivos electrónicos que requieren un control preciso de la conductividad eléctrica. Su capacidad para formar estructuras cristalinas lo hace adecuado para su uso en aplicaciones foto ópticas, donde puede utilizarse en el desarrollo de dispositivos optoelectrónicos como diodos emisores de luz (LED) y diodos láser .
Purificación del cobalto en metalurgia
En los procesos metalúrgicos, particularmente en la purificación del cobalto, el this compound juega un papel crucial. Se sintetiza en arseniato de zinc, que luego se utiliza como activador para el polvo de zinc en el proceso de cementación del cobalto. Esta aplicación es significativa para mejorar la eficiencia de la recuperación del cobalto de los residuos de la producción de zinc .
Activación del polvo de zinc
La activación del polvo de zinc es un paso crítico en diversos procesos hidrometalúrgicos. El this compound contribuye a esto al aumentar la diferencia de potencial de las reacciones anódica y catódica, lo que mejora la fuerza impulsora termodinámica de las reacciones. Esto lleva a una cementación más eficiente, formando compuestos intermedios estables con un potencial de reducción positivo .
Producción de compuestos de alta pureza
Los compuestos de arsénico de alta pureza son esenciales en la producción de materiales semiconductores III-V avanzados, como el arseniuro de galio. El this compound participa en la preparación de estos compuestos de alta pureza, que son cruciales para la tecnología de los materiales microelectrónicos.
Ultrapurificación del arsénico
La ultrapurificación del arsénico es un problema complejo en la preparación de materiales semiconductores. El this compound se puede procesar en arsina, que luego se utiliza en el proceso de ultrapurificación. Este paso es vital para lograr las bajas concentraciones de impurezas traza reguladas que se requieren para la producción de semiconductores de alta calidad .
Mecanismo De Acción
Target of Action
Zinc arsenide (Zn3As2) is a binary compound of zinc and arsenic . It forms gray tetragonal crystals and is an inorganic semiconductor .
Mode of Action
Zinc arsenide can be prepared by the reaction of zinc with arsenic . In its structure, the zinc atoms are tetrahedrally coordinated and the arsenic atoms are surrounded by six zinc atoms at the vertices of a distorted cube . Its electronic structure reveals that its lowest direct and indirect bandgaps are within 30 meV of each other . .
Biochemical Pathways
Arsenic biotransformation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation . It’s plausible that zinc arsenide may interact with these pathways, but specific studies are needed to confirm this.
Pharmacokinetics
It’s known that zinc is an essential trace element that is critical for numerous biological functions, and its imbalance has been linked to a variety of pathologies . Understanding the intricacies of zinc metabolism at the cellular level can shed light on the various effects of zinc in cell physiology and pathology .
Result of Action
It’s known that arsenic compounds can have toxic effects . Zinc arsenide reacts with acids to produce arsine gas, a highly toxic substance . It’s also known that zinc arsenide can be used as an activator of the zinc powder in the cobalt cementation process .
Action Environment
The action, efficacy, and stability of zinc arsenide can be influenced by various environmental factors. For instance, its solubility in water is low , which could affect its bioavailability and action in aqueous environments. Furthermore, its reactivity with acids to produce toxic arsine gas suggests that its action could be significantly influenced by the pH of the environment . Safety data sheets indicate that zinc arsenide should be stored in a well-ventilated place and kept tightly closed .
Análisis Bioquímico
Biochemical Properties
Zinc arsenide plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. Zinc arsenide can interact with zinc-dependent enzymes, which are crucial for numerous biochemical processes. These interactions often involve the coordination of zinc ions with nitrogen, oxygen, and sulfur atoms within the enzyme’s active site, thereby influencing the enzyme’s catalytic activity . Additionally, zinc arsenide may interact with proteins that contain zinc-binding motifs, such as zinc finger proteins, which play essential roles in gene regulation and signal transduction .
Cellular Effects
Zinc arsenide has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, zinc arsenide may affect the activity of transcription factors that regulate gene expression, leading to changes in the production of specific proteins . Furthermore, zinc arsenide can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of zinc arsenide involves its interaction with biomolecules at the molecular level. Zinc arsenide can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding often involves the coordination of zinc ions with amino acid residues in the enzyme’s active site . Additionally, zinc arsenide can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zinc arsenide can change over time due to its stability and degradation. Zinc arsenide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to zinc arsenide can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of zinc arsenide vary with different dosages in animal models. At low doses, zinc arsenide may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic activity. Toxic or adverse effects may be observed at high doses, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects of zinc arsenide is essential for determining its safe and effective use in various applications.
Metabolic Pathways
Zinc arsenide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of zinc-dependent enzymes, which play critical roles in metabolic processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation . Additionally, zinc arsenide may affect the levels of specific metabolites, thereby altering the overall metabolic flux within the cell .
Transport and Distribution
Within cells and tissues, zinc arsenide is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of zinc arsenide within the cell, ensuring its availability for biochemical reactions . The distribution of zinc arsenide can also be influenced by its interaction with binding proteins, which help regulate its concentration and localization within different cellular compartments .
Subcellular Localization
Zinc arsenide exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, zinc arsenide may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Understanding the subcellular localization of zinc arsenide is crucial for elucidating its precise role in cellular processes.
Propiedades
InChI |
InChI=1S/2As.3Zn |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKSESDHCKYTHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zn].[Zn]=[As].[Zn]=[As] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn3As2, As2Zn3 |
Source


|
| Record name | zinc arsenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zinc_arsenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12006-40-5 |
Source


|
| Record name | Trizinc diarsenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

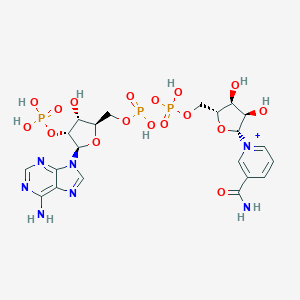
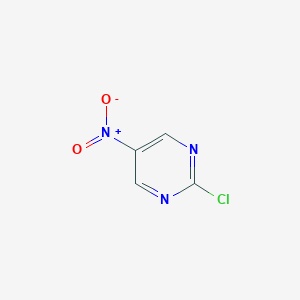

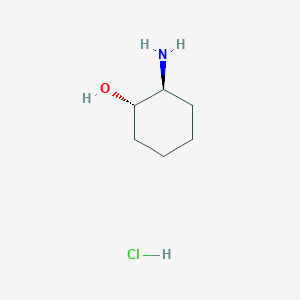
![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)

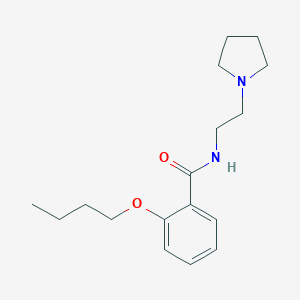

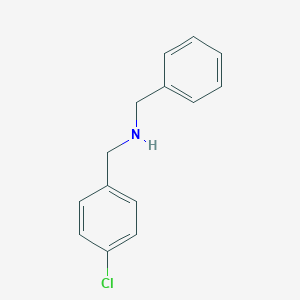
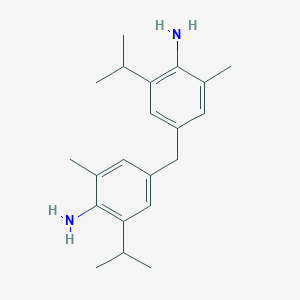
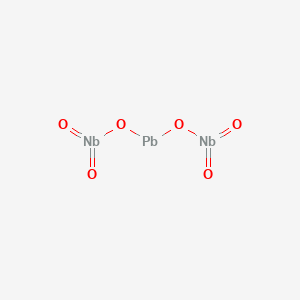
![8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine](/img/structure/B88125.png)
